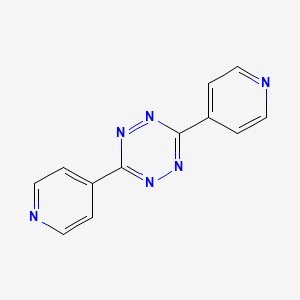

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dipyridin-4-yl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6/c1-5-13-6-2-9(1)11-15-17-12(18-16-11)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMIIJCRWDMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(N=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407211 | |

| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57654-36-1 | |

| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine from 4-Cyanopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine, a key building block in medicinal chemistry and materials science, starting from 4-cyanopyridine. This document details the underlying chemical transformations, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Symmetrically substituted 1,2,4,5-tetrazines, particularly those bearing pyridyl moieties, are of significant interest due to their applications in bioorthogonal chemistry, coordination chemistry, and the development of novel therapeutic agents. The synthesis of this compound from 4-cyanopyridine is a two-step process. The first step involves the formation of a 1,4-dihydro-1,2,4,5-tetrazine intermediate through the reaction of 4-cyanopyridine with hydrazine. The second, crucial step is the oxidation of this dihydro-intermediate to the stable, aromatic this compound.

Reaction Pathway and Mechanism

The overall synthesis proceeds as follows:

A Technical Guide to the Physicochemical Properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is a highly valuable compound in the fields of bioorthogonal chemistry, materials science, and drug development. Its unique electronic properties, characterized by an electron-deficient tetrazine core, make it an exceptional diene in inverse electron demand Diels-Alder (IEDDA) reactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its key applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₆ | [1] |

| Molecular Weight | 236.24 g/mol | [1] |

| Appearance | Yellow to Amber to Dark red powder to crystal | [1] |

| Melting Point | 257 °C | [1] |

| Boiling Point (Predicted) | 528.1 ± 60.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.88 ± 0.10 | [1] |

| Solubility | Slightly soluble in water. | [2] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of a dihydrotetrazine intermediate, followed by oxidation.

Step 1: Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine [3]

-

A mixture of 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 mL), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 mL) is prepared in a 15-mL Teflon-lined autoclave.

-

The autoclave is heated to 120°C for 3 days.

-

The mixture is then slowly cooled to room temperature at a rate of 5°C/h.

-

The resulting mixture is washed with 95% ethanol.

-

Red block crystals of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine are collected and dried in air.

Step 2: Oxidation to this compound [2]

-

The synthesized 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine is dissolved in a suitable solvent such as acetic acid.[4]

-

A solution of sodium nitrite in water is added to the reaction mixture at 0°C.[4]

-

2% aqueous HCl is then added dropwise until the solution reaches a pH of approximately 3.

-

The reaction is monitored for the characteristic color change to red and the cessation of bubbling, which indicates the complete oxidation to the tetrazine.

-

The product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

References

- 1. Synthesis of pyrido-annelated [1,2,4,5]tetrazines, [1,2,4]triazepine, and [1,2,4,5]tetrazepines for anticancer, DFT, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (CAS: 57654-36-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine, a key heterocyclic compound with significant potential in materials science and as a scaffold in medicinal chemistry. This document details its physicochemical properties, synthesis, and spectroscopic characterization. Particular emphasis is placed on its role as a versatile building block in the construction of metal-organic frameworks (MOFs) and its potential applications in bioorthogonal chemistry, a field with growing importance in drug development and biological research.

Introduction

This compound, also known as 3,6-bis(4-pyridyl)-1,2,4,5-tetrazine, is a nitrogen-rich heterocyclic compound. Its rigid, planar structure and the presence of coordinating pyridyl nitrogen atoms make it an excellent ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the electron-deficient 1,2,4,5-tetrazine ring is highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. This reactivity allows for selective chemical transformations in complex biological environments, opening avenues for its use in drug delivery, in vivo imaging, and diagnostics.

Physicochemical Properties

This compound is typically a yellow to dark red crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57654-36-1 | [1] |

| Molecular Formula | C₁₂H₈N₆ | [1] |

| Molecular Weight | 236.23 g/mol | [1] |

| Melting Point | 257 °C | [2] |

| Appearance | Yellow to Amber to Dark red powder/crystal | [3] |

| Solubility | Slightly soluble in water | [4] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 2 | [2] |

| LogP | 1.39060 | [2] |

| Exact Mass | 236.08104428 Da | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the dihydrotetrazine precursor followed by an oxidation step.

Synthesis of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine

The dihydro precursor can be synthesized from 4-cyanopyridine and hydrazine hydrate.

Experimental Protocol: A mixture of 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 ml), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 ml) is heated in a 15-mL Teflon-lined autoclave at 120°C for 3 days. The autoclave is then allowed to cool slowly (5°C/h) to room temperature. The resulting mixture is washed with 95% ethanol, and red block crystals of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine are collected and dried in air.[5]

Oxidation to this compound

Generalized Experimental Protocol (based on similar compounds):

-

Dissolve the synthesized 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| FTIR (KBr-Pellet) | Data available on PubChem, typical absorptions for pyridyl and tetrazine rings expected. | [1] |

| GC-MS | Mass spectrum available on PubChem. | [1] |

Note: Due to the high degree of symmetry in the molecule, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the α and β protons of the pyridine rings. The ¹³C NMR spectrum would similarly show a limited number of signals corresponding to the unique carbon atoms.

Crystallographic Data

The crystal structure of the dihydro precursor, 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, has been determined.[5] The molecule adopts a V-shape due to the boat conformation of the dihydrotetrazine ring.[5] In the crystalline state, molecules are linked by N-H···N and C-H···N hydrogen bonds, forming a two-dimensional polymeric structure.[5]

Table 3: Crystallographic Data for 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₆ | [7] |

| Molecular Weight | 238.26 | [7] |

| Crystal System | Orthorhombic | [7] |

| Space Group | Cmc2₁ | [7] |

| a (Å) | 11.2862 (18) | [7] |

| b (Å) | 14.481 (2) | [7] |

| c (Å) | 6.8864 (12) | [7] |

| V (ų) | 1125.4 (3) | [7] |

| Z | 4 | [7] |

| Dihedral Angle between Pyridine Rings (°) | 31.57 (3) | [7] |

Note: The crystallographic data for the final product, this compound, is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 204849. Access to this database is required to obtain the detailed structural parameters.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable compound in several areas of research, particularly in materials science and with emerging potential in drug development through bioorthogonal chemistry.

Metal-Organic Frameworks (MOFs)

This compound serves as a versatile organic linker in the synthesis of MOFs.[8] The pyridyl nitrogen atoms readily coordinate to metal ions, while the rigid tetrazine core acts as a strut, leading to the formation of porous, crystalline materials. These MOFs have potential applications in gas storage, catalysis, and sensing.

Bioorthogonal Chemistry and Drug Development

The tetrazine core of the molecule is highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes, such as trans-cyclooctenes (TCO).[6] This "click" reaction is exceptionally fast and proceeds under mild, physiological conditions, making it a powerful tool for bioorthogonal chemistry.[2]

Potential applications in drug development include:

-

Pre-targeted Therapy: A non-toxic, tetrazine-modified antibody can be administered to target a specific tissue or cell type (e.g., a tumor). Subsequently, a drug conjugated to a strained alkene can be administered, which will react specifically with the tetrazine-modified antibody at the target site, thereby minimizing off-target toxicity.

-

In Vivo Imaging: Fluorophores or imaging agents can be conjugated to the tetrazine and used to label biomolecules in living organisms for diagnostic purposes.

-

Drug Release Mechanisms: The IEDDA reaction can be designed to trigger the release of a therapeutic agent from a carrier molecule.

Bioorthogonal Ligation Workflow

Caption: A conceptual workflow for pre-targeted drug delivery using the IEDDA reaction.

Conclusion

This compound is a compound of significant interest due to its dual functionality as a robust building block for materials and a reactive partner in bioorthogonal chemistry. While its application in drug development is still in the exploratory phase, its potential for use in targeted therapies and advanced diagnostics is substantial. Further research into its biological stability, reactivity in complex media, and the development of scalable synthesis protocols will be crucial for realizing its full potential in the pharmaceutical and biotechnology sectors.

References

- 1. This compound | C12H8N6 | CID 4980025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Solubility of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, a key building block in supramolecular chemistry, metal-organic frameworks (MOFs), and bioorthogonal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in various organic solvents. Additionally, it presents known qualitative solubility information and outlines a typical experimental workflow where this compound is utilized, particularly in the context of "click chemistry."

Introduction

This compound, also known as 3,6-bis(4-pyridyl)-s-tetrazine, is a nitrogen-rich heterocyclic compound. Its rigid structure and the presence of coordinating pyridyl groups make it a valuable component in the synthesis of functional materials and chemical biology probes. Understanding its solubility is critical for reaction setup, purification, and formulation in various applications, including drug delivery systems and diagnostic tools.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, based on its use in synthesis and purification procedures, qualitative solubility can be inferred. The following table summarizes this information and provides a template for recording experimentally determined quantitative values.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Dimethylformamide (DMF) | Soluble[1] | User-determined value |

| Dimethyl sulfoxide (DMSO) | Likely soluble | User-determined value |

| Dichloromethane (DCM) | Sparingly soluble | User-determined value |

| Chloroform | Sparingly soluble | User-determined value |

| Ethyl Acetate | Sparingly soluble[1] | User-determined value |

| Acetonitrile | Sparingly soluble | User-determined value |

| Methanol | Sparingly soluble | User-determined value |

| Ethanol | Sparingly soluble[1] | User-determined value |

| Hexane | Insoluble | User-determined value |

| Water | Slightly soluble[1][2] | User-determined value |

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data, two common and reliable methods are detailed below: the Shake-Flask Method for gravimetric determination and a UV-Vis Spectrophotometry method for a more sensitive quantification.

Gravimetric Solubility Determination (Shake-Flask Method)

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed collection vials

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial.

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot taken.

Solubility Determination by UV-Vis Spectrophotometry

This method is highly sensitive and requires a smaller amount of material. It relies on the Beer-Lambert law.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Equipment from the Shake-Flask method for preparing the saturated solution.

Procedure:

Part A: Preparation of a Standard Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the tetrazine. The λmax for many tetrazines is in the visible range, often around 520-540 nm.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution of this compound in the desired solvent as described in the Shake-Flask Method (steps 1-7).

-

Carefully dilute a known volume of the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of your standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation from the standard curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflows

The following diagrams illustrate a typical workflow for solubility determination and a common application of this compound in bioorthogonal chemistry.

Caption: Gravimetric solubility determination workflow.

Caption: Bioorthogonal ligation workflow.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides the necessary experimental framework for researchers to determine these crucial parameters. The provided protocols for both gravimetric and spectrophotometric methods offer robust approaches for generating reliable solubility data in various organic solvents. Understanding the solubility of this versatile compound is a prerequisite for its successful application in the growing fields of chemical biology and materials science.

References

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, a heterocyclic organic compound of interest in various fields of chemical research.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₂H₈N₆[1][2] |

| Molecular Weight | 236.23 g/mol [2] |

| Exact Mass | 236.08104428 Da[2] |

| CAS Number | 57654-36-1[1][2] |

Physicochemical Properties

A selection of predicted and experimental physicochemical properties are provided for reference.

| Property | Value |

| Melting Point | 257 °C[1] |

| Boiling Point | 528.1°C at 760 mmHg (Predicted)[1] |

| Density | 1.317 g/cm³ (Predicted)[1] |

| Appearance | Yellow to Amber to Dark red powder/crystal |

Structural and Relational Overview

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

Caption: Relationship between the chemical name, molecular formula, and molecular weight.

Experimental Protocols and Further Research

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are typically found in specialized chemical literature and patents. Researchers are advised to consult scientific databases for specific synthetic methodologies. Due to its nature as a synthetic organic molecule, it is not associated with biological signaling pathways in the manner of a drug or endogenous ligand. Its utility is primarily in coordination chemistry, materials science, and as a building block in organic synthesis[3].

References

An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction with Tetrazines

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction, particularly the ligation between 1,2,4,5-tetrazines and strained dienophiles, has emerged as a cornerstone of bioorthogonal chemistry. Its exceptional reaction kinetics, high specificity, and ability to proceed in complex biological media without the need for a catalyst have made it an indispensable tool in drug development, molecular imaging, and various fields of chemical biology.[1] This guide provides a comprehensive overview of the core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications of this powerful reaction.

Core Principles of the Tetrazine-iEDDA Ligation

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[2] This is the reverse of the electronic demand in a typical Diels-Alder reaction. The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2]

The reaction with tetrazines proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The tetrazine and the dienophile, typically a strained alkene like a trans-cyclooctene (TCO), undergo a concerted cycloaddition to form an unstable bicyclic intermediate.[3]

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂) to form a stable dihydropyridazine product.[1][4] The release of N₂ is a strong thermodynamic driving force for the reaction.

Data Presentation: Reaction Kinetics

The reaction rate of the iEDDA ligation is highly tunable and depends on the substituents on both the tetrazine and the dienophile, as well as the solvent. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.[2][5] The strain of the dienophile is also a major factor, with more strained systems reacting faster.[5][6]

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | MeOH/H₂O (9:1) | 25 | 2000 | [7] |

| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | MeOH | 25 | 1.9 | [2][3] |

| 3-phenyl-1,2,4,5-tetrazine | TCO | PBS | 37 | 30,000 | [8] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | PBS | 37 | 2,000 | [8] |

| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | PBS | 37 | 200 | [8] |

| 3,6-di-(2-pyridyl)-s-tetrazine | bicyclononyne (BCN) | Not Specified | Not Specified | 1.3 | [9] |

| Pyridyl-tetrazine | Arylethynyltrifluoroborate | Aqueous | Not Specified | 21 | [10] |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | MeOH | 25 | 0.10 | [11] |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | styrene | MeOH | 25 | 0.003 | [11] |

Table 2: Solvent Effects on Diels-Alder Reactions

While not specific to tetrazine iEDDA reactions, the general trends for Diels-Alder reactions provide valuable context. Polar, protic solvents can accelerate the reaction through stabilization of the transition state.

| Solvent | Relative Rate (Cyclopentadiene + Butenone) |

| 2,2,4-trimethylpentane | 1 |

| Water | 700 |

Data adapted from general Diels-Alder literature to illustrate the magnitude of solvent effects.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of tetrazine-iEDDA chemistry. Below are representative protocols for key experiments.

Protocol 1: Two-Step Protein Labeling via Amine Coupling and Tetrazine-TCO Ligation

This protocol describes the modification of a protein with a TCO-NHS ester, followed by conjugation with a tetrazine-containing molecule.[13]

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Tetrazine-functionalized molecule (e.g., Tetrazine-PEG4-Fluorophore)

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) system or spin desalting columns

Methodology:

-

Protein Preparation:

-

Dissolve the protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Modification of Protein with TCO-NHS Ester:

-

Immediately before use, prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO.

-

Add a 5-20 molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubate for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification of TCO-Modified Protein:

-

Remove excess, unreacted TCO-NHS ester using an SEC system or a spin desalting column equilibrated with PBS.

-

Determine the concentration of the purified TCO-modified protein using a UV-Vis spectrophotometer at 280 nm.

-

-

Conjugation of TCO-Modified Protein with Tetrazine:

-

Prepare a 1-10 mM stock solution of the tetrazine-functionalized molecule in DMSO.

-

Add a 1.5-5 molar excess of the tetrazine solution to the purified TCO-modified protein.

-

Incubate for 30-120 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color.

-

-

Final Purification and Characterization:

-

Purify the final protein-tetrazine conjugate using SEC or a spin desalting column.

-

Characterize the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).

-

Protocol 2: Synthesis of a Functionalized Tetrazine

This protocol outlines a general procedure for the synthesis of tetrazine derivatives.[14][15]

Materials:

-

Appropriate nitrile precursors (e.g., 4-cyanobenzoic acid, 2-cyanopyridine)

-

Formamidine acetate or other amidine salts

-

Anhydrous hydrazine

-

Sodium nitrite

-

Aqueous HCl

Methodology:

-

Reaction Setup:

-

In a well-ventilated fume hood, mix the nitrile precursor(s) and amidine salt under a nitrogen atmosphere.

-

Slowly add anhydrous hydrazine to the solid mixture with stirring. Ammonia gas will be evolved.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or with heating for 30 minutes to 2 hours.

-

-

Oxidation:

-

Add a solution of sodium nitrite in water to the reaction mixture.

-

Carefully add 2% aqueous HCl dropwise until the solution reaches approximately pH 3. The characteristic pink/red color of the tetrazine should appear.

-

-

Purification:

-

The crude tetrazine can be purified by extraction into an organic solvent followed by column chromatography or by precipitation and recrystallization.

-

Applications in Drug Development and Research

The versatility of the tetrazine-iEDDA reaction has led to its widespread adoption in various applications.

Pretargeted Therapy and Imaging

In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, a small, rapidly clearing tetrazine-linked imaging agent (e.g., a PET tracer) or therapeutic payload is injected. This "in vivo click" reaction at the tumor site leads to a high signal-to-background ratio for imaging or localized delivery of a therapeutic agent, minimizing off-target effects.[16][17][18][19]

Click-to-Release Systems

"Click-to-release" strategies utilize the iEDDA reaction to trigger the release of a payload, such as a cytotoxic drug, from a caged prodrug at a specific site.[5][20][21][22] This allows for spatiotemporal control over drug activation, enhancing therapeutic efficacy and reducing systemic toxicity.

HER2 Signaling Pathway Targeting

The human epidermal growth factor receptor 2 (HER2) is a key target in breast cancer therapy. Antibodies targeting HER2, such as trastuzumab, can be modified with dienophiles and used in pretargeting strategies with tetrazine-linked payloads for imaging or therapy of HER2-positive tumors.[2][12][23][24][25]

Conclusion

The inverse electron demand Diels-Alder reaction with tetrazines has proven to be a robust and versatile tool for bioconjugation. Its rapid kinetics, high specificity, and biocompatibility have enabled significant advancements in drug development, diagnostics, and fundamental biological research. The continued development of novel tetrazine and dienophile derivatives with fine-tuned properties will undoubtedly expand the already broad utility of this remarkable bioorthogonal reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Role of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptionally rapid kinetics and high specificity. This technical guide focuses on the pivotal role of a specific tetrazine derivative, 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, in this chemical space. We will delve into its synthesis, reactivity, and applications, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for their scientific endeavors.

Introduction to this compound in Bioorthogonal Chemistry

The field of bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes. The IEDDA reaction, often referred to as "tetrazine ligation," has become a cornerstone of this field due to its unparalleled speed and selectivity. The key players in this reaction are an electron-deficient diene, the tetrazine, and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.

The reactivity of the tetrazine core is highly tunable through modification of its substituents at the 3 and 6 positions. Electron-withdrawing groups (EWGs) enhance the reactivity of the tetrazine, leading to faster reaction rates, while electron-donating groups (EDGs) have the opposite effect.[1] this compound, featuring two pyridyl groups, is an electron-deficient tetrazine that exhibits rapid reaction kinetics, making it a valuable tool for a wide range of bioorthogonal applications. The nitrogen atoms in the pyridyl rings act as electron-withdrawing moieties, accelerating the IEDDA reaction. This guide will explore the synthesis, quantitative reactivity, and key applications of this important molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a dihydrotetrazine intermediate followed by an oxidation step.

Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine

The dihydrotetrazine precursor is synthesized from 4-cyanopyridine and hydrazine.

-

Reaction Scheme: 2 (4-cyanopyridine) + 2 N₂H₄ → 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine + 2 NH₃

Oxidation to this compound

The dihydrotetrazine intermediate is then oxidized to the final tetrazine product. This is a crucial step to generate the reactive diene for bioorthogonal reactions.

-

Reaction Scheme: 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine + [O] → this compound + H₂O

Quantitative Data: Reactivity and Stability

The performance of a tetrazine in bioorthogonal applications is a balance between its reactivity and stability. While highly reactive tetrazines are desirable for rapid labeling, they can be less stable in aqueous environments. The pyridyl substituents in this compound enhance its reactivity.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 3,6-Disubstituted Tetrazines with trans-Cyclooctene (TCO) Derivatives

| 3,6-Substituent | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

| Di-2-pyridyl | TCO | 9:1 MeOH:H₂O | 25 | 2000[1] |

| Di-phenyl | TCO | MeOH | 25 | 3.6[2] |

| Di-methyl | TCO | PBS (pH 7.4) | 37 | 210 |

| Di-(p-methoxyphenyl) | BCN | MeOH | 25 | 1.4[2] |

| Di-(p-hydroxyphenyl) | BCN | MeOH | 25 | 0.58[2] |

Note: BCN (Bicyclo[6.1.0]nonyne) is another commonly used strained dienophile.

Table 2: Stability of 3,6-Disubstituted Tetrazines in Physiological Media

| 3,6-Substituent | Medium | Incubation Time (h) | % Remaining |

| Di-2-pyridyl | Cell Growth Medium | 24 | < 1[1] |

| Di-alkyl | Fetal Bovine Serum | 10 | > 96 |

| Di-aryl | Fetal Bovine Serum | 10 | Varies |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a pre-targeted live-cell imaging workflow.

Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine

Materials:

-

4-cyanopyridine

-

Hydrazine hydrate (80%)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

95% Ethanol

-

15-mL Teflon-lined autoclave

Procedure:

-

In a 15-mL Teflon-lined autoclave, combine 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 mL), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 mL).[3]

-

Seal the autoclave and heat it to 120°C for 3 days.[3]

-

Allow the autoclave to cool slowly to room temperature (5°C/h).[3]

-

Wash the resulting mixture with 95% ethanol.

-

Collect the red block crystals by filtration and dry them in the air.

Oxidation to this compound

Materials:

-

3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Ice bath

Procedure:

-

Dissolve the crude dihydrotetrazine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled dihydrotetrazine solution. The color of the reaction mixture will change, indicating the formation of the tetrazine.

-

Stir the reaction at 0°C for a specified time (e.g., 30 minutes).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.

Pre-targeted Live-Cell Imaging

This protocol describes the labeling of cells that have been pre-targeted with a TCO-modified antibody.

Materials:

-

Cells expressing the target antigen

-

TCO-conjugated antibody specific to the target antigen

-

This compound conjugated to a fluorescent reporter

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Imaging medium (e.g., phenol red-free medium)

-

Fluorescence microscope

Procedure:

-

Antibody Incubation: a. Plate the cells in a suitable imaging dish and allow them to adhere. b. Incubate the cells with the TCO-conjugated antibody in complete cell culture medium for a predetermined time (e.g., 1-2 hours) at 37°C to allow for antibody binding to the target antigen.

-

Washing: a. Gently wash the cells three times with pre-warmed PBS to remove any unbound antibody.

-

Tetrazine Labeling: a. Add the fluorescently labeled this compound to the cells in imaging medium. b. Incubate at 37°C for a duration determined by the reaction kinetics (typically 5-30 minutes).

-

Washing (Optional but Recommended): a. Aspirate the labeling solution. b. Wash the cells 2-3 times with pre-warmed imaging medium to remove any unreacted tetrazine probe.

-

Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Key Applications and Workflows

The rapid and specific nature of the IEDDA reaction with this compound has led to its use in several advanced applications.

Pre-targeted Imaging

Pre-targeted imaging is a two-step approach that decouples the targeting of a biomolecule from the delivery of the imaging agent. This strategy is particularly advantageous in nuclear medicine, where it can reduce the radiation dose to non-target tissues.

"Click-to-Release" Drug Delivery

The "click-to-release" strategy utilizes the IEDDA reaction to trigger the release of a therapeutic agent at a specific site. In this approach, a drug is caged with a TCO moiety that is linked to a self-immolative linker. The administration of a tetrazine, such as this compound, initiates the cycloaddition, leading to a cascade of reactions that ultimately liberates the active drug.[4][5] This provides spatiotemporal control over drug activation, potentially reducing off-target toxicity.[4]

Conclusion

This compound is a powerful and versatile tool in the bioorthogonal chemistry toolbox. Its enhanced reactivity, due to the electron-withdrawing nature of the pyridyl substituents, makes it an excellent candidate for applications requiring rapid kinetics, such as live-cell imaging and in vivo applications. While a trade-off between reactivity and stability is a key consideration in the design of bioorthogonal experiments, the predictable and tunable nature of tetrazine chemistry allows researchers to select the optimal reagent for their specific needs. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in a variety of research and drug development settings. Further investigation into the precise kinetic parameters of the 4-pyridyl isomer will undoubtedly further refine its application and solidify its place as a key player in the advancement of bioorthogonal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Application Insights into 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, a key building block in bioorthogonal chemistry and materials science. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and UV-Visible) and presents detailed experimental protocols for its synthesis and characterization. Furthermore, it visualizes the pivotal role of this molecule in the inverse electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern "click chemistry."

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

Quantitative ¹H and ¹³C NMR data for this compound are not explicitly detailed in peer-reviewed literature. However, based on the analysis of its isomers and related tetrazine compounds, the following chemical shifts can be anticipated. Commercial suppliers confirm the structure by NMR, aligning with these expectations.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~8.8 - 9.0 | Doublet | Protons ortho to the pyridyl nitrogen |

| ~7.8 - 8.0 | Doublet | Protons meta to the pyridyl nitrogen | |

| ¹³C | ~165 | Singlet | Tetrazine ring carbons |

| ~150 | Singlet | Pyridyl carbon attached to the tetrazine ring | |

| ~150 | Singlet | Pyridyl carbons ortho to the nitrogen | |

| ~122 | Singlet | Pyridyl carbons meta to the nitrogen |

Note: Predicted values are based on spectral data of 2-pyridyl and 3-pyridyl isomers and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by vibrations of the tetrazine and pyridine rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600 | Medium-Strong | C=N stretching (pyridyl ring) |

| ~1540 | Medium | C=C stretching (pyridyl ring) |

| ~1400 | Strong | Tetrazine ring stretching |

| ~1000 | Medium | Pyridine ring breathing |

| ~820 | Strong | C-H out-of-plane bending (para-substituted pyridine) |

Note: Data is based on typical values for pyridyl-substituted tetrazines and information from public databases.[1]

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a suitable solvent like methanol or acetonitrile is expected to show characteristic absorption bands.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~280 | High | π → π* (pyridyl rings) |

| ~520 | Low | n → π* (tetrazine ring) |

Note: The n → π transition of the tetrazine ring is responsible for the characteristic color of this class of compounds.*

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar dipyridyl tetrazines.

Materials:

-

4-cyanopyridine

-

Hydrazine hydrate (80%)

-

Cobalt(II) chloride hexahydrate (optional, as a catalyst)

-

Ethanol (95%)

-

Sodium nitrite

-

Acetic acid

Procedure:

-

A mixture of 4-cyanopyridine, hydrazine hydrate, and a catalytic amount of CoCl₂·6H₂O in ethanol is heated in a sealed vessel (e.g., a Teflon-lined autoclave) at approximately 120°C for 72 hours.[2]

-

After cooling to room temperature, the resulting precipitate, 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, is collected by filtration and washed with ethanol.[2]

-

The dihydrotetrazine intermediate is then dissolved in glacial acetic acid.

-

The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise to oxidize the dihydrotetrazine to the desired this compound.

-

The reaction mixture is stirred for a short period, after which the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane). The stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1-1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is first blanked with the pure solvent. The absorbance spectrum of the sample is then recorded over the desired wavelength range (e.g., 200-800 nm).

Key Applications and Workflows

This compound is a prominent reagent in bioorthogonal chemistry, primarily through the inverse electron-demand Diels-Alder (iEDDA) reaction. This reaction allows for the specific and efficient labeling of biomolecules in complex biological environments.[3][4]

Caption: iEDDA reaction of this compound with a strained alkene.

The iEDDA reaction forms the basis of bioorthogonal labeling workflows, enabling the attachment of probes (e.g., fluorescent dyes, affinity tags) to biomolecules of interest.

Caption: A typical workflow for bioorthogonal labeling using the iEDDA reaction.

References

Crystal Structure of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, a notable heterocyclic compound with potential applications in medicinal chemistry and materials science. Tetrazine derivatives are recognized for their diverse biological activities, including antiviral and antitumor properties, making their structural elucidation a critical aspect of modern drug development.[1] This document outlines the crystallographic data, experimental protocols for its synthesis and characterization, and the key structural features of the molecule.

Crystallographic and Molecular Data

The crystal structure of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine has been determined through single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic and refinement data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine. [1]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₂H₁₀N₆ |

| Formula Weight | 238.26 g/mol |

| Crystal System | Orthorhombic |

| a | 11.2862 (18) Å |

| b | 14.481 (2) Å |

| c | 6.8864 (12) Å |

| Volume | 1125.4 (3) ų |

| Z | 4 |

| Radiation | Mo Kα |

| µ | 0.09 mm⁻¹ |

| Temperature | 293 (2) K |

| Crystal Size | 0.50 × 0.10 × 0.10 mm |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area-detector |

| Absorption Correction | Multi-scan (SADABS) |

| Tmin, Tmax | 0.955, 0.991 |

| Measured Reflections | 4214 |

| Independent Reflections | 1105 |

| Reflections with I > 2σ(I) | 938 |

| Rint | 0.032 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.050 |

| wR(F²) | 0.128 |

| S (Goodness-of-fit) | 1.08 |

| Reflections used in refinement | 1105 |

| Parameters | 86 |

| Δρmax, Δρmin | 0.20, -0.14 e Å⁻³ |

Molecular and Crystal Structure Insights

The molecule of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine exhibits a distinct V-shape, which is a consequence of the boat conformation of the dihydrotetrazine ring.[1] The molecule possesses crystallographic C₂ symmetry. The dihedral angle between the planes of the two pyridine rings is 31.57 (3)°.[1]

In the crystalline state, the molecules are interconnected through a network of weak intermolecular N—H···N and C—H···N hydrogen bonds.[1] This hydrogen-bonding network results in the formation of a two-dimensional polymeric structure, creating a stable crystalline lattice.[1]

Experimental Protocols

The synthesis and crystallization of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine can be achieved through a hydrothermal method. Below is a detailed protocol based on the reported synthesis.[1]

Synthesis and Crystallization

A mixture of 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 ml), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 ml) is prepared.[1] This mixture is then sealed in a 15-mL Teflon-lined autoclave and heated to 120°C for 3 days.[1] Following the heating period, the autoclave is allowed to cool slowly to room temperature at a rate of 5°C per hour.[1] The resulting red block-shaped crystals are collected, washed with 95% ethanol, and dried in air.[1]

Crystallographic Analysis

The crystal structure determination involves single-crystal X-ray diffraction analysis. A suitable crystal is mounted on a diffractometer, and data is collected at a controlled temperature. The collected data is then processed and refined to solve the crystal structure.

Relevance in Drug Development

Tetrazine derivatives are of significant interest in drug development due to their wide range of biological activities.[1] The electron-deficient nature of the tetrazine ring makes it a key component in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder (IEDDA) reactions.[2][3][4] These reactions are valuable for labeling biomolecules in complex biological systems.[4][5] The ability of 3,6-di(pyridyl)-1,2,4,5-tetrazines to act as ligands for metal complexes also opens avenues for the development of novel catalytic systems and therapeutic agents.[2][6] The detailed structural information presented in this guide can aid in the rational design of new tetrazine-based compounds with tailored properties for specific therapeutic targets.

References

- 1. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

Methodological & Application

Bioorthogonal Labeling with 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in bioorthogonal labeling applications. The protocols focus on live-cell imaging and provide a framework for adapting the methodology to other applications such as protein pull-down assays and in vivo studies.

Introduction

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, most notably trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity. This compound is a key reagent in this field, offering a balance of reactivity and stability for a variety of applications. The electron-withdrawing nature of the pyridyl groups enhances the reactivity of the tetrazine core towards dienophiles.

Principle of the Reaction

The bioorthogonal labeling strategy using this compound is based on the iEDDA cycloaddition reaction. In this reaction, the electron-poor tetrazine (diene) rapidly and specifically reacts with a strained alkene like TCO (dienophile) to form a stable dihydropyridazine linkage, releasing dinitrogen gas in the process. This reaction is highly efficient under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require any cytotoxic catalysts.

Quantitative Data Summary

Table 1: Reaction Kinetics of 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine with Various Dienophiles

| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |

| trans-cyclooctene (TCO) | ~2,000 - 13,090 | PBS or MeOH/H₂O | 25 - 37 |

| Strained trans-cyclooctene (sTCO) | >200,000 | 45:55 H₂O:MeOH | 25 |

| Bicyclononyne (BCN) | 118 | Methanol | Ambient |

| Norbornene | ~1.9 | Aqueous Buffer | Not Specified |

Table 2: Stability of Dipridyl-Substituted Tetrazines in Biological Media

| Tetrazine Derivative | Medium | Incubation Time (h) | Degradation (%) |

| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | PBS | 6 | 25 |

| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | PBS | 24 | 73 |

| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Cell Lysate | 6 | 57 |

| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Cell Lysate | 24 | 100 |

Note: The stability of tetrazines can be influenced by the specific substituents and the complexity of the biological medium. The dipyridyl-substituted tetrazines are known to be susceptible to degradation in aqueous solutions over extended periods.[1]

Experimental Protocols

Protocol 1: General Procedure for Bioorthogonal Labeling of a TCO-Modified Protein in Solution

This protocol describes the fundamental steps for labeling a protein that has been previously modified to contain a TCO group.

Materials:

-

TCO-modified protein of interest

-

This compound-fluorophore conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for preparing stock solution of the tetrazine conjugate)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the this compound-fluorophore conjugate in DMSO to a concentration of 1-10 mM.

-

Prepare a solution of the TCO-modified protein in PBS at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore conjugate to the TCO-modified protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted tetrazine-fluorophore conjugate by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm successful labeling by UV-Vis spectroscopy (disappearance of the characteristic tetrazine absorbance around 520 nm) and/or SDS-PAGE with fluorescence imaging.

-

Protocol 2: Live-Cell Imaging of a TCO-Modified Cell Surface Protein

This protocol outlines the steps for labeling and visualizing a specific protein on the surface of live cells.

Materials:

-

Cells expressing the TCO-modified protein of interest, cultured in a suitable imaging dish (e.g., glass-bottom dish)

-

Complete cell culture medium

-

This compound-fluorophore conjugate

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

PBS, pH 7.4

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Seed the cells in an imaging dish and culture until they reach the desired confluency.

-

-

Probe Preparation:

-

Prepare a labeling solution by diluting the stock solution of the tetrazine-fluorophore conjugate in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

-

-

Cell Labeling:

-

Remove the existing culture medium from the cells.

-

Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[2]

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed complete culture medium to remove any unreacted probe.[2]

-

-

Imaging:

-

Replace the medium with pre-warmed live-cell imaging medium.

-

Image the cells using a fluorescence microscope.

-

Mandatory Visualizations

Caption: Workflow for bioorthogonal labeling of a TCO-modified protein.

Caption: Protocol for live-cell imaging using tetrazine-TCO ligation.

Applications in Signaling Pathway Research

While specific studies employing this compound for signaling pathway analysis are not extensively documented, the general applicability of tetrazine-based bioorthogonal labeling is vast. This methodology can be a powerful tool for elucidating complex cellular signaling events. For example, it can be used to:

-

Track Receptor Dynamics: By labeling a cell surface receptor with a TCO group (e.g., through genetic code expansion or antibody conjugation) and then adding a tetrazine-fluorophore, one can visualize receptor trafficking, internalization, and clustering in response to ligand binding.

-

Visualize Post-Translational Modifications (PTMs): Metabolic labeling strategies can be used to introduce TCO-modified sugars or other moieties onto proteins. Subsequent labeling with a tetrazine probe allows for the visualization of glycosylation or other PTMs that are crucial in many signaling cascades.

-

Pull-down of Signaling Complexes: A TCO group can be introduced into a protein of interest within a signaling pathway. After cell lysis, a tetrazine-biotin conjugate can be used to capture the protein and its interacting partners for identification by mass spectrometry.

Caption: Visualizing receptor trafficking in a signaling pathway.

References

Application Notes and Protocols: The Reaction of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine with trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, particularly trans-cyclooctene (TCO), has emerged as a cornerstone of bioorthogonal chemistry. This "click" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without the need for a catalyst.[1][2][3] The reaction between 3,6-di(4-pyridyl)-1,2,4,5-tetrazine and TCO forms a stable dihydropyridazine linkage with the sole byproduct being nitrogen gas, making it an ideal tool for various applications in research and drug development.[3]

This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with TCO.

Reaction Principle

The core of this bioorthogonal ligation is an iEDDA cycloaddition, where the electron-deficient 1,2,4,5-tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene serves as the dienophile. This is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product. The pyridyl substituents on the tetrazine ring influence the electronic properties and, consequently, the reaction kinetics.

Quantitative Data Summary

Table 1: Comparative Second-Order Rate Constants for Tetrazine-TCO Reactions

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water | 25 |

| Hydrogen-substituted tetrazine | TCO derivatives | up to 30,000 | Aqueous Media | Not Specified |

| 6-Methyl-substituted tetrazine | TCO derivatives | ~1000 | Aqueous Media | Not Specified |

Note: The rate constant for the 3,6-di(4-pyridyl) isomer may differ from the 2-pyridyl isomer due to differences in electronic effects.

Applications

The unique characteristics of the tetrazine-TCO ligation have led to its widespread adoption in various fields:

-

Bioconjugation: Site-specific labeling of proteins, antibodies, and other biomolecules for research and diagnostic purposes.[4]

-

Drug Delivery: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, such as the Click Activated Protodrugs Against Cancer (CAPAC) platform.

-

Live-Cell Imaging: Real-time imaging of biological processes in living cells and organisms without causing cellular disruption.

-

Radiopharmaceuticals: Development of probes for Positron Emission Tomography (PET) imaging and theranostics.

-

Hydrogel Formation: In situ formation of biocompatible hydrogels for applications in tissue engineering and regenerative medicine.

Mandatory Visualizations

Caption: Reaction mechanism of the iEDDA ligation.

References

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live Cell Imaging Using 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is a pivotal tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules within living cells. Its application is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a rapid and highly specific "click chemistry" ligation. This reaction occurs between the electron-deficient tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative, that has been incorporated into a biomolecule of interest.

The IEDDA reaction is characterized by its exceptional kinetics and bioorthogonality, meaning it proceeds efficiently under physiological conditions without interfering with native cellular processes. This specificity allows for the targeted labeling of proteins, glycans, lipids, and nucleic acids in their natural environment. When conjugated to a fluorophore, this compound acts as a powerful probe for live-cell imaging, often exhibiting a "turn-on" fluorescence upon reaction with its TCO partner, which significantly reduces background noise and eliminates the need for wash steps. These attributes make it an invaluable reagent for studying dynamic cellular processes, tracking biomolecule localization, and investigating drug-target engagement.

Principle of the Method: Pre-Targeted Live-Cell Imaging

The use of this compound in live-cell imaging is based on a pre-targeting approach. This methodology separates the targeting of a specific biomolecule from the introduction of the imaging probe.

-

Target Modification: The biomolecule of interest is first modified to incorporate a TCO group. This can be achieved through genetic encoding with unnatural amino acids, metabolic labeling with TCO-modified precursors, or conjugation to TCO-functionalized antibodies or small molecules.

-

Probe Introduction: A this compound molecule, conjugated to a fluorescent reporter, is then introduced to the live cells.

-

Bioorthogonal Ligation: The tetrazine rapidly and specifically reacts with the TCO-tagged biomolecule via an IEDDA reaction, forming a stable covalent bond.

-

Fluorescence Imaging: The now fluorescently labeled biomolecule can be visualized using fluorescence microscopy. The fluorogenic nature of many tetrazine-dye conjugates, where the tetrazine quenches the fluorophore's emission until it reacts with the TCO, provides a high signal-to-noise ratio.

Physicochemical and Photophysical Properties

Below is a summary of the key properties of this compound and a representative fluorophore conjugate.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₆ | [1] |

| Molecular Weight | 236.24 g/mol | [2] |

| Appearance | Yellow to dark red powder/crystal | |

| Solubility | Slightly soluble in water | [2] |

| Storage | 2-8°C, protected from light | |

| Excitation Maximum (Conjugate) | ~550 nm (for a TMR conjugate) | [3] |

| Emission Maximum (Conjugate) | ~575 nm (for a TMR conjugate) | [3] |

| Quantum Yield (Post-Reaction) | Moderate to high (fluorophore dependent) | [4] |

| Photostability | Good (fluorophore dependent) | [4] |

Cytotoxicity Data

The cytotoxicity of tetrazine derivatives is an important consideration for live-cell imaging. While specific IC₅₀ values for this compound are not extensively reported, data from similar tetrazine compounds suggest low cytotoxicity at the concentrations typically used for imaging.

| Cell Line | Compound | Assay | Incubation Time | IC₅₀ (µM) | Reference |

| HeLa | Representative Tetrazine Derivative | MTT | 48h | > 50 | [5] |

| HEK293 | Representative Tetrazine Derivative | AlamarBlue | 24h | > 100 | |

| U-937 | Phenyl-Substituted Tetrazine | MTT | 24h | 46.39 ± 3.99 | [6] |

| HL-60 | Phenyl-Substituted Tetrazine | MTT | 24h | 62.74 ± 6.45 | [6] |

Experimental Protocols

Protocol 1: General Live-Cell Labeling of TCO-Modified Surface Proteins

This protocol describes the labeling of cell surface proteins that have been modified with a TCO group, for example, through antibody conjugation.

Materials:

-

Cells expressing the TCO-modified surface protein of interest, cultured on imaging-grade plates or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound-fluorophore conjugate (e.g., TMR, SiR)

-

Stock solution of the tetrazine probe in DMSO (e.g., 1 mM)

-

Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

-

Preparation of Labeling Solution: Prepare a fresh labeling solution by diluting the tetrazine-fluorophore stock solution in pre-warmed complete cell culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any unbound TCO-containing probes if applicable (e.g., after incubation with a TCO-antibody conjugate).

-

Cell Labeling: Add the tetrazine-fluorophore labeling solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The incubation time will depend on the reaction kinetics and the specific experimental goals.

-

Washing (Optional): For non-fluorogenic probes or to reduce background, gently wash the cells two to three times with pre-warmed imaging buffer. For fluorogenic probes, this step may not be necessary.

-

Imaging: Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions. Use the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Labeling of TCO-Modified Intracellular Proteins

This protocol is for labeling intracellular proteins that have been genetically encoded with a TCO-containing unnatural amino acid.

Materials:

-

Cells expressing the TCO-modified intracellular protein of interest

-

A cell-permeable this compound-fluorophore conjugate

-

All other materials as listed in Protocol 1

Procedure:

-

Cell Culture: Seed and culture cells expressing the target protein on imaging-compatible plates.

-

Preparation of Labeling Solution: Prepare a fresh labeling solution of the cell-permeable tetrazine-fluorophore conjugate in pre-warmed complete cell culture medium at a final concentration of 1-5 µM.

-

Cell Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The longer incubation time allows for the probe to penetrate the cell membrane and react with the intracellular target.

-